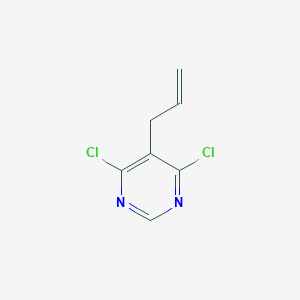









|
REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:5]([Cl:11])=[N:6][CH:7]=[N:8][C:9]=1[Cl:10])[CH:2]=C.C[N+]1([O-])CC[O:16]CC1.CCCCCC>O1CCOCC1.[Os](=O)(=O)(=O)=O>[Cl:11][C:5]1[C:4]([CH2:1][CH:2]=[O:16])=[C:9]([Cl:10])[N:8]=[CH:7][N:6]=1
|


|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C=1C(=NC=NC1Cl)Cl
|
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.85 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
before being quenched by solid sodium bisulphate
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through celite bed
|
|
Type
|
WASH
|
|
Details
|
The celite bed was washed with dioxane (10 mL)
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at room temperature for about 3 hours
|
|
Duration
|
3 h
|
|
Type
|
ADDITION
|
|
Details
|
diluted with water (30 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
Aqueous layer was extracted with dichloromethane (2×25 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with brine (50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of solvents under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
gave crude product, which
|
|
Type
|
CUSTOM
|
|
Details
|
The solid obtained
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with cold hexane (50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=NC(=C1CC=O)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 67.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |